Comparative Antiproliferative Activity: 5-Methoxy-2-propylpyridazin-3(2H)-one vs. Unsubstituted Pyridazinone Scaffold in Cancer Cell Lines
5-Methoxy-2-propylpyridazin-3(2H)-one demonstrates measurable antiproliferative activity in vitro, with reported IC50 values of 5.0 µM against MCF-7 (breast cancer) and 4.0 µM against K562 (leukemia) cell lines . In contrast, a broad survey of unsubstituted pyridazin-3(2H)-one derivatives, including those evaluated against MCF-7 cells, exhibits a wide and generally weaker range of activity, with IC50 values frequently falling between 14.5 and 40 µM . This suggests that the 5-methoxy and 2-propyl substitution confers a measurable potency advantage over simpler, unadorned pyridazinone cores in these specific cellular contexts.
K562 IC50: 4.0 µM
vs unsubstituted core: 14.5–40 µM
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 5.0 µM; K562: 4.0 µM |
| Comparator Or Baseline | Unsubstituted pyridazin-3(2H)-one derivatives (various): IC50 range 14.5–40 µM against MCF-7 |
| Quantified Difference | Approximately 3- to 8-fold lower IC50 (higher potency) for the target compound |
| Conditions | In vitro cell proliferation assay; MCF-7 and K562 cell lines |
Why This Matters
This data provides a quantitative, though cross-study, justification for selecting this specific analog over a generic pyridazinone core when initiating a medicinal chemistry program targeting these cancer cell lines.
